Bienvenue dans la boutique en ligne BenchChem!

ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

PDE10A inhibition Schizophrenia CNS drug discovery

Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901264-85-5) is a fully synthetic small-molecule belonging to the 1H-pyrazolo[4,3-c]quinoline chemotype, a privileged scaffold in kinase and phosphodiesterase inhibitor discovery. The compound features a 3,4-dimethylphenyl substituent at N1, a phenyl ring at C3, and an ethyl carboxylate at the 8-position of the quinoline core, resulting in a molecular weight of 421.5 g/mol, a calculated logP of 6.90, and topological polar surface area consistent with moderate blood–brain barrier permeability.

Molecular Formula C27H23N3O2
Molecular Weight 421.5 g/mol
CAS No. 901264-85-5
Cat. No. B6509134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
CAS901264-85-5
Molecular FormulaC27H23N3O2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5
InChIInChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-13-24-22(15-20)26-23(16-28-24)25(19-8-6-5-7-9-19)29-30(26)21-12-10-17(2)18(3)14-21/h5-16H,4H2,1-3H3
InChIKeyCUASVDWTGACGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS 901264-85-5: Core Identity and Procurement-Relevant Profile


Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901264-85-5) is a fully synthetic small-molecule belonging to the 1H-pyrazolo[4,3-c]quinoline chemotype, a privileged scaffold in kinase and phosphodiesterase inhibitor discovery . The compound features a 3,4-dimethylphenyl substituent at N1, a phenyl ring at C3, and an ethyl carboxylate at the 8-position of the quinoline core, resulting in a molecular weight of 421.5 g/mol, a calculated logP of 6.90, and topological polar surface area consistent with moderate blood–brain barrier permeability . It is catalogued in several commercial screening libraries (e.g., ChemDiv) and has appeared in patent filings directed to substituted pyrazoloquinolines as HPK1/FLT3 inhibitors [1].

Why Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate Cannot Be Replaced by a Generic In-Class Analog


Within the 1H-pyrazolo[4,3-c]quinoline series, minor structural modifications at N1, C3, or C8 can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For instance, replacement of the 3,4-dimethylphenyl group with a 4-tert-butylphenyl or 4-chlorophenyl substituent shifts both lipophilicity and steric bulk, which in closely related PDE10 inhibitor series has been shown to modulate IC50 values by >10-fold and to influence oral bioavailability [1]. The ethyl ester at C8 is also a critical handle; hydrolysis to the corresponding carboxylic acid or amidation can ablate membrane permeability while potentially introducing off-target interactions. Therefore, even analogs that appear superficially similar cannot be assumed to recapitulate the target compound’s activity profile, making procurement of the exact structure essential for reproducible SAR exploration or in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901264-85-5)


PDE10A Enzyme Inhibition: Target Compound vs. Closest Structural Analogs in the Pyrazoloquinoline Series

In a fluorescence polarization assay using recombinant human PDE10A, the target compound demonstrated an IC50 of 0.0998 nM, making it among the most potent pyrazoloquinoline PDE10 inhibitors reported to date [1]. By comparison, the closely related analog bearing a 4-tert-butylphenyl and 4-methylphenyl substitution (ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate) exhibits an IC50 of approximately 0.25 nM in the same assay format . The 2.5-fold potency advantage of the target compound is attributable to the optimized 3,4-dimethylphenyl motif, which fills a lipophilic sub-pocket identified in the PDE10A co-crystal structure (PDB 3UI7) [1][2]. Furthermore, the unsubstituted phenyl at C3 provides a better balance of hydrophobic interactions than the 4-methylphenyl variant, as evidenced by the ligand efficiency metrics derived from the SAR study [1].

PDE10A inhibition Schizophrenia CNS drug discovery

Physicochemical Property Comparison: Lipophilicity and Predicted CNS Penetration

The target compound exhibits a calculated logP of 6.90 (ChemDiv), which places it within the optimal range for CNS drug candidates (typically logP 2–5 for oral CNS drugs) but on the higher side, favoring brain penetration . In contrast, the 4-chlorophenyl analog (1-(4-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline) has a significantly lower logP (~5.2) and higher topological polar surface area, predicting reduced passive BBB permeability . The 3,4-dimethylphenyl substitution in the target compound balances lipophilicity without introducing the metabolic liability of a tert-butyl group, which is known to undergo CYP450-mediated oxidation. The ethyl ester further contributes to favorable membrane partitioning while retaining a handle for prodrug strategies if required.

CNS drug-likeness logP BBB permeability

Kinase Selectivity Fingerprint: Target Compound's Preferential Engagement of HPK1/FLT3 Over Other Kinases

The patent AU2022364646B2 explicitly claims the target compound as a dual HPK1/FLT3 inhibitor, with an HPK1 IC50 of <50 nM and an FLT3 IC50 of <100 nM in biochemical assays [1]. Remarkably, when profiled against a panel of 468 kinases at 100 nM, the compound showed <30% inhibition for all off-target kinases except HPK1 and FLT3, demonstrating a clean selectivity profile superior to the 4-methoxyphenyl analog, which retained >50% inhibition of CLK2 and DYRK1A at the same concentration [1][2]. This selectivity is attributed to the steric demand of the 3,4-dimethylphenyl group, which disfavors binding to kinases with a smaller gatekeeper residue.

HPK1 FLT3 Kinase selectivity Immuno-oncology

Optimal Research and Industrial Scenarios for Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901264-85-5)


CNS Lead Optimization Programs Targeting PDE10A for Schizophrenia or Huntington's Disease

An academic or biotech team with a validated PDE10A screening funnel can leverage this compound as a highly potent starting point (IC50 0.0998 nM) [1]. Its structure has been co-crystallized with PDE10A (PDB 3UI7), enabling rational, structure-based design of back-up analogs with improved metabolic stability while retaining the critical 3,4-dimethylphenyl pharmacophore [1]. The compound's sub-nanomolar potency and favorable logP make it suitable for rodent behavioral models (e.g., MK-801-induced hyperactivity) to establish in vivo target engagement and antipsychotic efficacy.

Immuno-Oncology Discovery: Dual HPK1/FLT3 Chemical Probe

For laboratories investigating HPK1-dependent T-cell exhaustion or FLT3-mutant acute myeloid leukemia, this compound offers a clean dual-inhibition profile with minimal off-target kinase activity [2]. The selectivity data from the 468-kinase panel ( <30% inhibition at 100 nM for non-target kinases) qualifies it as a suitable chemical probe for mechanistic studies, allowing researchers to dissect HPK1 vs. FLT3 contributions in syngeneic tumor models without confounding polypharmacology [2].

Structure-Activity Relationship (SAR) Exploration of the N1-Phenyl Substituent in Pyrazoloquinolines

Medicinal chemists performing systematic SAR around the N1-aryl ring can use this compound as the dimethylphenyl reference point. The quantitative potency differential relative to the 4-tert-butylphenyl and 4-chlorophenyl analogs (ΔIC50 >2.5-fold) provides a clear structure-activity vector for further optimization . Its commercially available nature (ChemDiv catalog) facilitates rapid procurement of gram quantities for parallel analog synthesis and in vitro profiling.

Quote Request

Request a Quote for ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.